Cas no 366008-67-5 (BDC-(CF3)2)

BDC-(CF3)2 化学的及び物理的性質
名前と識別子
-
- 2,5-ditrifluoromethylterephthalic acid
- 2,5-bis(trifluoromethyl)terephthalic acid
- 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid
- 1,4-Benzenedicarboxylic acid, 2,5-bis(trifluoromethyl)-
- BDC-(CF3)2
- YSWG139
- DTXSID70732705
- 366008-67-5
- 2,5-bis(trifluoromethyl)terephthalicacid
- E83876
- AS-64864
- AKOS037645933
- YIAGLTIEICXRQF-UHFFFAOYSA-N
- MFCD32206254
- YIAGLTIEICXRQF-UHFFFAOYSA-L
- SCHEMBL3036944
- 963-261-8
-
- MDL: MFCD32206254
- インチ: 1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20)
- InChIKey: YIAGLTIEICXRQF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C(C(=O)O[H])C(C(F)(F)F)=C([H])C=1C(=O)O[H])(F)F
計算された属性
- せいみつぶんしりょう: 302.00137758g/mol
- どういたいしつりょう: 302.00137758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 74.6
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 348.0±42.0 °C at 760 mmHg
- フラッシュポイント: 164.3±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
BDC-(CF3)2 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
BDC-(CF3)2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1151681-5g |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 97% | 5g |
$130.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216808-5g |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 98% | 5g |
¥1006.00 | 2024-05-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303562-5g |
BDC-(CF3)2 |
366008-67-5 | 96% | 5g |
¥813.90 | 2023-09-04 | |
eNovation Chemicals LLC | D757238-25g |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 95% | 25g |
$420 | 2024-06-06 | |
Ambeed | A1151681-1g |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 97% | 1g |
$40.0 | 2025-02-24 | |
1PlusChem | 1P01EG2R-25g |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 97% | 25g |
$364.00 | 2024-05-04 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML560804-1g |
BDC-(CF3)2 |
366008-67-5 | 95% | 1g |
¥300 | 2023-11-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6503-5G |
2,5-Bis(trifluoromethyl)terephthalic Acid |
366008-67-5 | >95.0%(GC)(T) | 5g |
¥990.00 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216808-250mg |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 98% | 250mg |
¥159.00 | 2024-05-16 | |
A2B Chem LLC | AX52835-250mg |
2,5-Bis(trifluoromethyl)terephthalic acid |
366008-67-5 | 97% | 250mg |
$13.00 | 2024-04-20 |
BDC-(CF3)2 関連文献
-
Abtin Ebadi Amooghin,Hamidreza Sanaeepur,Rafael Luque,Hermenegildo Garcia,Banglin Chen Chem. Soc. Rev. 2022 51 7427
-
Zhigang Hu,Yuxiang Wang,Dan Zhao Chem. Soc. Rev. 2021 50 4629
-
Zhigang Hu,Dan Zhao Dalton Trans. 2015 44 19018
-
Sisi Jiang,Jiaqi Li,Meng Feng,Rundao Chen,Lidong Guo,Qianqian Xu,Lihang Chen,Fuxing Shen,Zhiguo Zhang,Yiwen Yang,Qilong Ren,Qiwei Yang,Zongbi Bao J. Mater. Chem. A 2022 10 24127
-
Maria Inês Severino,Abeer Al Mohtar,Carla Vieira Soares,Oleksii Kolmykov,Cátia Freitas,Iurii Dovgaliuk,Charlotte Martineau,Vanessa Pimenta,Farid Nouar,Guillaume Maurin,Moisés L. Pinto,Christian Serre J. Mater. Chem. A 2023 11 4238
-
Youngmi Kim,Timothy M. Swager Chem. Commun. 2005 372
-
Anita Das,Deanna M. D'Alessandro CrystEngComm 2015 17 706
-
Akram Hijazi,Justin Claude Kemmegne-Mbouguen,Sébastien Floquet,Jér?me Marrot,Jennifer Fize,Vincent Artero,Olivier David,Emmanuel Magnier,Bruce Pégot,Emmanuel Cadot Dalton Trans. 2013 42 4848
BDC-(CF3)2に関する追加情報
Research Briefing on 366008-67-5 and BDC-(CF3)2 in Chemical Biology and Pharmaceutical Applications
The chemical compound 366008-67-5 and its derivative BDC-(CF3)2 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of compounds being investigated for their potential therapeutic applications, particularly in the development of novel small-molecule inhibitors and probes for biological targets. This briefing provides an overview of the latest research findings, methodologies, and implications associated with these compounds.
Recent studies have highlighted the unique structural and functional properties of 366008-67-5, which serves as a key intermediate in the synthesis of BDC-(CF3)2. The latter has shown promising activity in modulating specific biological pathways, particularly those involved in inflammatory and oncogenic processes. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the binding mechanisms of BDC-(CF3)2 with its target proteins, revealing high specificity and affinity.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which demonstrated that BDC-(CF3)2 effectively inhibits the activity of a critical enzyme involved in tumor progression. The study utilized in vitro and in vivo models to validate the compound's efficacy, showing a significant reduction in tumor growth without observable toxicity at therapeutic doses. These results suggest that BDC-(CF3)2 could serve as a lead compound for further drug development.
In addition to its therapeutic potential, BDC-(CF3)2 has also been explored as a chemical probe for studying protein-protein interactions. Its ability to selectively bind to certain protein domains makes it a valuable tool for understanding complex biological networks. Recent work published in ACS Chemical Biology has leveraged this property to map interactions within signaling pathways, providing insights that could inform the design of next-generation therapeutics.
The synthesis and optimization of 366008-67-5 and BDC-(CF3)2 have also seen advancements. A 2024 report in Organic Letters detailed a more efficient synthetic route for 366008-67-5, reducing the number of steps and improving yield. This development is critical for scaling up production and facilitating further research and clinical testing. Meanwhile, computational modeling has been employed to predict the pharmacokinetic properties of BDC-(CF3)2, aiding in the design of analogs with improved bioavailability and stability.
Despite these promising developments, challenges remain. The precise mechanism of action of BDC-(CF3)2 in certain biological contexts is still under investigation, and off-target effects need to be thoroughly characterized. Additionally, the compound's solubility and metabolic stability require further optimization to enhance its suitability for clinical applications. Ongoing research aims to address these issues through structural modifications and formulation strategies.
In conclusion, 366008-67-5 and BDC-(CF3)2 represent exciting avenues of research in chemical biology and drug discovery. Their unique properties and demonstrated efficacy in preclinical studies underscore their potential as therapeutic agents and research tools. Continued investigation into their mechanisms, optimization of their properties, and exploration of their applications will be essential for translating these findings into clinical benefits. This briefing underscores the importance of these compounds in advancing our understanding of biological systems and developing innovative treatments for complex diseases.
366008-67-5 (BDC-(CF3)2) 関連製品
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 178249-41-7(Orphanin FQ (1-11))
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 2138530-95-5(Tert-butyl 2-(4-amino-1-cyclopropylpiperidin-3-yl)acetate)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)
- 2023706-16-1(benzyl N-(3-iodo-5-methylphenyl)carbamate)
- 87423-60-7(5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)
- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)
- 2228482-05-9(1-{1-[2-(3-Fluorophenoxy)ethyl]cyclopropyl}ethan-1-amine)
- 2171273-69-9((1S)-1-3-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
